N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine, commonly known as 'TAK-659', is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. It has been extensively studied for its potential use in treating various autoimmune diseases and cancers.
Mechanism of Action
TAK-659 targets the N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine pathway, which is involved in the activation of B cells, T cells, and mast cells. This compound is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of these cells. TAK-659 inhibits the activity of this compound by binding to its ATP-binding site, thus preventing its phosphorylation and downstream signaling.
Biochemical and physiological effects:
TAK-659 has been shown to have a selective inhibitory effect on the this compound pathway, with little or no effect on other kinases. It has been shown to inhibit the activation of B cells, T cells, and mast cells in vitro and in vivo. TAK-659 has also been shown to have anti-tumor activity in various preclinical cancer models.
Advantages and Limitations for Lab Experiments
One of the main advantages of TAK-659 is its selectivity for the N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine pathway, which reduces the risk of off-target effects. TAK-659 has also been shown to have good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, TAK-659 has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. TAK-659 also has a relatively high molecular weight, which can limit its penetration into cells and tissues.
Future Directions
For research on TAK-659 include the potential use in combination with other drugs, the development of new analogs, and the exploration of its role in other diseases and physiological processes.
Synthesis Methods
The synthesis of TAK-659 involves several steps, including the preparation of the key intermediate, 6-amino-1,3,5-triazine-2,4-diamine. This intermediate is then reacted with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol to form the trifluoroethoxy derivative. The final step involves the introduction of the sec-butyl and diethyl groups to the triazine ring. The overall yield of the synthesis is around 12%, and the purity of the final product is typically greater than 99%.
Scientific Research Applications
TAK-659 has been extensively studied for its potential use in treating autoimmune diseases and cancers. It has been shown to inhibit the activation of B cells, T cells, and mast cells, which play a crucial role in the pathogenesis of autoimmune diseases. TAK-659 has also been shown to have anti-tumor activity in various preclinical cancer models.
properties
Molecular Formula |
C14H21F6N5O |
---|---|
Molecular Weight |
389.34 g/mol |
IUPAC Name |
4-N-butan-2-yl-2-N,2-N-diethyl-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H21F6N5O/c1-5-8(4)21-10-22-11(25(6-2)7-3)24-12(23-10)26-9(13(15,16)17)14(18,19)20/h8-9H,5-7H2,1-4H3,(H,21,22,23,24) |
InChI Key |
BCOPQQOZMPSIKT-UHFFFAOYSA-N |
SMILES |
CCC(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(CC)CC |
Canonical SMILES |
CCC(C)NC1=NC(=NC(=N1)OC(C(F)(F)F)C(F)(F)F)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.